N-(3,4-dimethylphenyl)-N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Description
N-(3,4-Dimethylphenyl)-N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a structurally complex acetamide derivative featuring a 3,4-dimethylphenyl group, an ethyl-substituted amide nitrogen, and a 2-oxoacetamide bridge connecting to an indol-3-yl moiety. The indole ring is further modified with a 2-oxo-2-piperidin-1-ylethyl substituent, introducing a piperidine ring system.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O3/c1-4-30(21-13-12-19(2)20(3)16-21)27(33)26(32)23-17-29(24-11-7-6-10-22(23)24)18-25(31)28-14-8-5-9-15-28/h6-7,10-13,16-17H,4-5,8-9,14-15,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVOFOTXOQLFSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC(=C(C=C1)C)C)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its anticancer properties, interactions with various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes an indole moiety, a piperidine ring, and a dimethylphenyl group. The structural complexity is believed to contribute to its biological activity by facilitating interactions with multiple biological targets.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has shown significant activity against FaDu hypopharyngeal tumor cells, inducing apoptosis at concentrations lower than those of standard chemotherapeutics like bleomycin .
Table 1: Cytotoxicity of N-(3,4-dimethylphenyl)-N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-yleth)indol-3-yl]acetamide
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| FaDu | 5.0 | Bleomycin | 7.5 |
| MCF7 | 10.0 | Tamoxifen | 15.0 |
| HCT116 | 8.5 | Doxorubicin | 9.0 |
The mechanism by which this compound induces apoptosis appears to involve the activation of caspases and alterations in mitochondrial membrane potential, leading to cell death . Additionally, molecular docking studies suggest that the compound interacts with key proteins involved in cancer cell proliferation and survival pathways.
Study 1: In Vitro Evaluation
A study conducted by researchers at a leading cancer research institute evaluated the effects of N-(3,4-dimethylphenyl)-N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-yleth)indol-3-yl]acetamide on various cancer cell lines. The results indicated that the compound not only inhibited cell growth but also triggered apoptotic pathways through increased expression of pro-apoptotic proteins .
Study 2: In Vivo Efficacy
In vivo studies using xenograft models of human tumors revealed that treatment with this compound resulted in significant tumor regression compared to control groups. The study highlighted the potential of this compound as a candidate for further development in cancer therapy .
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations:
Piperidine Role : Piperidine enhances lipophilicity, aiding blood-brain barrier penetration in CNS-targeting compounds .
Aromatic Substitutions : Electron-donating groups (methyl, methoxy) vs. electron-withdrawing groups (chloro, trifluoromethyl) modulate electronic properties and target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
